6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-oxo-2H-chromene-3-carboxylate
Description
The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-oxo-2H-chromene-3-carboxylate is a structurally complex heterocyclic molecule featuring a pyran-thiadiazole core conjugated with a chromene (coumarin) carboxylate ester. The presence of the cyclopropanecarboxamido group on the thiadiazole ring and the chromene ester moiety distinguishes it from structurally related analogs.
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O7S2/c26-15-8-13(10-33-22-25-24-21(34-22)23-18(27)11-5-6-11)30-9-17(15)32-20(29)14-7-12-3-1-2-4-16(12)31-19(14)28/h1-4,7-9,11H,5-6,10H2,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFHIKALVDAEIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-oxo-2H-chromene-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, drawing from various research studies and findings.
Chemical Structure and Properties
This compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C19H18N4O5S2
- Molecular Weight : 446.50 g/mol
The structure includes a thiadiazole moiety, which is known for its diverse biological activities, including antimicrobial and antitumor properties.
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole derivatives exhibit significant antimicrobial activity. For instance, a study demonstrated that certain thiadiazole derivatives showed potent activity against various bacterial strains, suggesting that the inclusion of the thiadiazole ring in this compound may enhance its antimicrobial properties .
Anticancer Properties
The compound has shown promise in anticancer studies. In vitro assays revealed that it can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to cell cycle arrest and eventual cell death. Notably, it has been compared favorably against established chemotherapeutic agents in terms of efficacy .
Acetylcholinesterase Inhibition
Another significant aspect of the biological activity of this compound is its potential as an acetylcholinesterase inhibitor. A related study indicated that certain derivatives with a similar structure exhibited IC50 values in the nanomolar range against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Case Study 1: Synthesis and Evaluation
A recent publication detailed the synthesis of various thiadiazole derivatives, including our compound of interest. The study employed a docking approach to predict binding affinities with acetylcholinesterase and confirmed their inhibitory effects through biochemical assays. The most active compounds were found to have IC50 values lower than traditional inhibitors like donepezil .
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, several derivatives were tested against human cancer cell lines. The results indicated that compounds similar to the one discussed exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 µM depending on the cancer type. Mechanistic studies suggested that these compounds could disrupt mitochondrial function leading to increased reactive oxygen species (ROS) production .
Data Table of Biological Activities
Comparison with Similar Compounds
Structural and Molecular Comparison with Analogous Compounds
The compound shares structural similarities with three derivatives documented in –6, differing primarily in substituents on the thiadiazole ring and the ester group attached to the pyran moiety. Key comparisons are summarized below:
Table 1: Structural and Molecular Properties of Comparable Compounds
Key Observations:
Chromene vs. Other Esters: The target compound’s chromene carboxylate ester provides a rigid, planar aromatic system, which may enhance fluorescence or π-π stacking interactions in biological systems compared to the aliphatic (e.g., 2-ethylbutanoate in 877650-63-0) or electron-deficient (e.g., 4-nitrobenzoate in 877643-33-9) esters .
Molecular Weight and Complexity : The target compound’s higher molecular weight (540.5 vs. 423.5–516.5) reflects the chromene’s bulk, which could influence solubility and bioavailability.
Potential Functional Implications
- Biological Activity: The chromene moiety in the target compound is structurally akin to coumarin derivatives, which are known for anticoagulant, antimicrobial, and fluorescent properties. This contrasts with the nitro group in 877643-33-9, which may confer reactivity in redox environments .
- Material Science : The conjugated system in the chromene ester could enhance optoelectronic properties, making the compound a candidate for organic semiconductors or sensors.
- Drug Design: The cyclopropane group’s rigidity may improve binding affinity to target proteins compared to the flexible 2-ethylbutanoate in 877650-63-0 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
